molecular formula C6H9NO6S B1493796 3,4-Dihydroxybenzenesulfonic acid monoammoniumsalt CAS No. 6099-56-5

3,4-Dihydroxybenzenesulfonic acid monoammoniumsalt

Cat. No. B1493796
CAS RN: 6099-56-5
M. Wt: 223.21 g/mol
InChI Key: CQOUVTATBMVDHB-UHFFFAOYSA-N
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Description

3,4-Dihydroxybenzenesulfonic acid monoammonium salt is a derivative of 3,4-dihydroxybenzenesulfonic acid . It is a benzene ring substituted with a sulphonic acid group at position C-1, and hydroxy groups at C-3 and C-4 .


Synthesis Analysis

The synthesis of derivatives related to 3,4-dihydroxybenzenesulfonic acid involves multiple steps, including sulfonation, photochlorination, Hoffmann amination, and reduction processes.


Molecular Structure Analysis

The molecular formula of 3,4-Dihydroxybenzenesulfonic acid monoammonium salt is C6H6O5S . It is a benzene ring substituted with a sulphonic acid group at position C-1, and hydroxy groups at C-3 and C-4 .


Chemical Reactions Analysis

3,4-Dihydroxybenzenesulfonic acid and its derivatives participate in various chemical reactions, demonstrating the compound’s reactivity and utility in synthetic chemistry.


Physical And Chemical Properties Analysis

The physical properties of 3,4-Dihydroxybenzenesulfonic acid derivatives, such as crystal structure, solubility, and crystallization behavior, provide insight into their stability and applicability in different solvents and conditions . The chemical properties, including reactivity, stability, and proton conductivity, underscore the compound’s potential in various applications, from material science to electronics.

Scientific Research Applications

Hydrogen Bonding and Crystal Structure

The compound has been instrumental in understanding hydrogen bonding and crystal structure formation. For instance, it plays a crucial role in the generation of stable hydrogen-bonded crystalline materials through its monoanion form, leading to the creation of three-dimensional framework structures. This application is pivotal in materials science, where understanding molecular interactions is key to developing new materials with desired properties (Graham Smith & U. Wermuth, 2013).

Antimicrobial Applications

Another significant application is in imparting durable antimicrobial properties to materials, such as cotton fabrics. By treating cotton with quaternary ammonium salts and a derivative related to 3,4-dihydroxybenzenesulfonic acid, researchers have been able to enhance the antimicrobial activity of the fabric. This finding is highly relevant in the development of medical textiles and other applications requiring antimicrobial properties (Y. Son et al., 2006).

Catalysis and Organic Synthesis

In the realm of catalysis and organic synthesis, derivatives of 3,4-dihydroxybenzenesulfonic acid monoammonium salt have been utilized as catalysts. For example, its role in organocatalytic multicomponent synthesis of polysubstituted pyrroles demonstrates its utility in facilitating complex chemical reactions. This capability is critical for the synthesis of compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Yin Zheng et al., 2015).

Environmental Remediation

In environmental science, the electrochemical degradation of aromatic amines using electrodes in the presence of 3,4-dihydroxybenzenesulfonic acid derivatives has been explored. This study contributes to our understanding of how to effectively remove hazardous substances from wastewater, highlighting the compound's role in environmental remediation and sustainability (M. Pacheco et al., 2011).

Energy Storage and Conversion

Furthermore, its derivatives have been synthesized for use in energy storage and conversion technologies, such as direct methanol fuel cells. This application underscores the compound's versatility and its potential to contribute to the development of more efficient and environmentally friendly energy systems (B. Yao et al., 2014).

Safety and Hazards

The safety data sheet for 3,4-Dihydroxybenzenesulfonic acid indicates that if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

properties

IUPAC Name

azanium;2,3-dihydroxy-6-oxocyclohexa-1,3-diene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O6S.H3N/c7-3-1-2-4(8)6(5(3)9)13(10,11)12;/h1,7,9H,2H2,(H,10,11,12);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOUVTATBMVDHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C(=C(C1=O)S(=O)(=O)[O-])O)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxybenzenesulfonic acid monoammoniumsalt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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